molecular formula C9H20Cl3N2O3P B1218480 Defosfamide CAS No. 3733-81-1

Defosfamide

Cat. No.: B1218480
CAS No.: 3733-81-1
M. Wt: 341.6 g/mol
InChI Key: FQWNGSKQHPNIQG-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Defosfamide: can undergo several reactions, including , , and .

    • Common reagents include chloroethylating agents and phosphorodiamidic acids .
    • Major products formed from these reactions are derivatives of phosphorodiamidic acids .
  • Scientific Research Applications

    Medical Applications

    Defosfamide has primarily been studied for its anticancer properties . Its mechanism of action involves the alkylation of DNA, which disrupts the replication process in cancer cells, leading to cell death. Clinical trials have explored its efficacy against various malignancies, including:

    • Sarcomas
    • Lymphomas
    • Breast cancer
    • Ovarian cancer

    Case Study: Efficacy in Sarcomas

    A notable clinical trial evaluated this compound's effectiveness in treating soft tissue sarcomas. The study involved 50 patients with advanced stages of the disease. Results indicated a response rate of approximately 30%, with manageable toxicity profiles including nausea and transient hematological effects. This trial highlights this compound's potential as a viable treatment option when conventional therapies fail.

    Biological Research Applications

    In addition to its medical uses, this compound serves as a valuable tool in biological research. Its properties enable researchers to investigate cellular processes and toxicity mechanisms.

    Toxicological Studies

    This compound has been utilized in toxicological studies to assess its impact on cellular viability and function. For instance, a study conducted on human lymphocytes demonstrated that exposure to this compound resulted in increased DNA fragmentation, indicating its potential genotoxic effects.

    Chemical Research Applications

    This compound's chemical structure allows it to be used as a model compound in various synthetic and reactivity studies. Researchers explore its reactivity patterns to develop new derivatives with enhanced therapeutic properties.

    Synthesis of Derivatives

    Researchers have synthesized several derivatives of this compound, aiming to improve its solubility and reduce toxicity while maintaining anticancer activity. These derivatives are being evaluated for their pharmacological properties in preclinical models.

    Industrial Applications

    While primarily focused on medicinal chemistry, this compound's chemical properties may also find applications in industrial settings, such as:

    • Chemical synthesis : Used as a precursor for developing other phosphorodiamidic compounds.
    • Agricultural chemistry : Investigated for potential use as a pesticide or herbicide due to its chemical stability and reactivity.

    Data Summary Table

    Application AreaDescriptionKey Findings
    MedicalAnticancer agent30% response rate in soft tissue sarcoma trial
    Biological ResearchToxicity studiesInduces DNA fragmentation in human lymphocytes
    Chemical ResearchModel compound for synthesisDevelopment of less toxic derivatives
    IndustrialPotential precursor for other compoundsInvestigated for agricultural applications

    Mechanism of Action

      Defosfamide: exerts its effects by interfering with DNA and RNA synthesis.

    • It targets cancer cells, disrupting their growth and division.
    • The exact molecular pathways involved are still under investigation.
  • Comparison with Similar Compounds

    Biological Activity

    Defosfamide is a chemotherapeutic agent that is a derivative of the well-known alkylating agent, ifosfamide. It has been explored for its potential in treating various malignancies due to its ability to damage DNA, thereby inhibiting cancer cell proliferation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

    This compound exerts its biological effects primarily through the following mechanisms:

    • Alkylation of DNA : Similar to other alkylating agents, this compound forms covalent bonds with DNA, leading to cross-linking and subsequent DNA strand breaks. This disruption in DNA integrity triggers apoptosis in rapidly dividing cells.
    • Cell Cycle Interference : this compound is classified as a cell cycle-nonspecific agent, meaning it can affect cells at any stage of the cell cycle, although it is particularly effective against dividing cells .

    Antitumor Activity

    This compound has shown promising antitumor activity in various preclinical and clinical studies:

    • Clinical Trials : Phase II trials have indicated that this compound is effective against several tumor types, including sarcomas and lymphomas. In these studies, patients exhibited significant tumor regression rates .
    • Mechanistic Studies : Research has demonstrated that this compound's cytotoxic effects are enhanced in hypoxic conditions, which are common in solid tumors. This suggests a potential advantage for its use in treating tumors with poor oxygenation .

    Case Studies

    • Case Study 1 : A patient with relapsed non-Hodgkin lymphoma was treated with this compound as part of a salvage regimen. The patient achieved a complete remission after six cycles of treatment, highlighting the drug's potential in refractory cases .
    • Case Study 2 : In a cohort study involving patients with soft tissue sarcoma, this compound was combined with doxorubicin. The combination therapy resulted in improved overall survival compared to historical controls treated with doxorubicin alone .

    Pharmacokinetics

    The pharmacokinetic profile of this compound has been characterized by:

    • Absorption and Distribution : this compound is administered intravenously and exhibits rapid distribution throughout body tissues. Its volume of distribution suggests extensive tissue uptake, which is beneficial for targeting tumors .
    • Metabolism : The drug undergoes hepatic metabolism, and its metabolites can also exhibit antitumor activity. Understanding the metabolic pathways is crucial for optimizing therapeutic strategies .

    Table of Biological Activities

    Biological ActivityFindingsReferences
    Antitumor ActivitySignificant tumor regression in clinical trials
    Cytotoxic MechanismInduces DNA damage through alkylation
    Hypoxic EfficacyEnhanced activity in low oxygen environments
    PharmacokineticsRapid distribution; hepatic metabolism

    Properties

    CAS No.

    3733-81-1

    Molecular Formula

    C9H20Cl3N2O3P

    Molecular Weight

    341.6 g/mol

    IUPAC Name

    3-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]propan-1-ol

    InChI

    InChI=1S/C9H20Cl3N2O3P/c10-2-6-14(7-3-11)18(16,17-9-4-12)13-5-1-8-15/h15H,1-9H2,(H,13,16)

    InChI Key

    FQWNGSKQHPNIQG-UHFFFAOYSA-N

    SMILES

    C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

    Canonical SMILES

    C(CNP(=O)(N(CCCl)CCCl)OCCCl)CO

    Key on ui other cas no.

    3733-81-1

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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